molecular formula C20H27N3O3 B2580225 4-(4-(Tert-butyl)phenyl)-2-((3-(1H-imidazol-1-yl)propyl)amino)-4-oxobutanoic acid CAS No. 1026742-07-3

4-(4-(Tert-butyl)phenyl)-2-((3-(1H-imidazol-1-yl)propyl)amino)-4-oxobutanoic acid

Numéro de catalogue: B2580225
Numéro CAS: 1026742-07-3
Poids moléculaire: 357.454
Clé InChI: LUQRFZFMIXZCEF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-(4-(Tert-butyl)phenyl)-2-((3-(1H-imidazol-1-yl)propyl)amino)-4-oxobutanoic acid is a synthetic small-molecule compound featuring a tert-butyl-substituted phenyl ring, an imidazole moiety, and a central oxobutanoic acid scaffold. This structure combines hydrophobic (tert-butyl), heterocyclic (imidazole), and acidic (oxobutanoic acid) functionalities, making it a candidate for modulating enzyme activity.

Propriétés

IUPAC Name

4-(4-tert-butylphenyl)-2-(3-imidazol-1-ylpropylamino)-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O3/c1-20(2,3)16-7-5-15(6-8-16)18(24)13-17(19(25)26)22-9-4-11-23-12-10-21-14-23/h5-8,10,12,14,17,22H,4,9,11,13H2,1-3H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUQRFZFMIXZCEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)CC(C(=O)O)NCCCN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 4-(4-(Tert-butyl)phenyl)-2-((3-(1H-imidazol-1-yl)propyl)amino)-4-oxobutanoic acid has garnered attention for its potential biological activities, particularly in the contexts of pharmacology and medicinal chemistry. This article delves into the biological activity of this compound, examining its mechanisms, effects, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

C22H30N4O3\text{C}_{22}\text{H}_{30}\text{N}_{4}\text{O}_{3}

This structure features a tert-butyl group, an imidazole moiety, and a keto acid functional group, which are critical for its biological interactions.

Research indicates that the compound may exhibit multiple mechanisms of action:

  • Enzyme Inhibition : It has been suggested that the compound could inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as inflammation and apoptosis.
  • Receptor Modulation : The presence of the imidazole ring implies possible interactions with various receptors, including histamine receptors, which could mediate neuroprotective effects.

Antioxidant Properties

Studies have shown that compounds similar to 4-(4-(Tert-butyl)phenyl)-2-((3-(1H-imidazol-1-yl)propyl)amino)-4-oxobutanoic acid possess antioxidant properties. These properties help mitigate oxidative stress in cellular environments, which is crucial for protecting against neurodegenerative diseases.

Neuroprotective Effects

In vitro studies have demonstrated that this compound can protect neuronal cells from damage induced by amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease. The protective mechanism may involve reducing inflammatory cytokines such as TNF-α and IL-6, thus preserving cell viability.

Study 1: Neuroprotection Against Aβ Toxicity

A study evaluated the effects of the compound on astrocytes exposed to Aβ 1-42. The findings indicated that treatment with the compound resulted in:

  • Cell Viability : Increased cell viability from 43.78% to 62.98% when treated with Aβ alongside the compound.
  • Cytokine Levels : Significant reductions in TNF-α levels were observed, suggesting an anti-inflammatory effect.

Study 2: In Vivo Efficacy

In vivo experiments using scopolamine-induced models demonstrated that the compound could reduce Aβ deposition compared to untreated controls. However, it was noted that while there was a reduction in plaque formation, it was less effective than standard treatments like galantamine.

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
AntioxidantModerate protective effect against oxidative stress
NeuroprotectionImproved astrocyte viability against Aβ toxicity
Enzyme InhibitionPotential inhibition of β-secretase
Cytokine RegulationReduced TNF-α and IL-6 levels

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The compound belongs to a class of 4-oxobutanoic acid derivatives with modifications on the phenyl ring and amino side chains. Below is a detailed comparison with structurally and functionally related analogs:

Table 1: Structural and Functional Comparison

Compound Name Substituent on Phenyl Ring Amino Side Chain Key Functional Role Reference
4-(4-(Tert-butyl)phenyl)-2-((3-(1H-imidazol-1-yl)propyl)amino)-4-oxobutanoic acid Tert-butyl 3-(1H-imidazol-1-yl)propyl Hypothesized PI3K pathway modulation (based on analogs) N/A
4-{[3-(1H-Imidazol-1-yl)propyl]amino}-4-oxobutanoic acid None (unsubstituted phenyl) 3-(1H-imidazol-1-yl)propyl PI3K inhibitor (confirmed)
4-(4-Ethoxyphenyl)-2-([3-(1H-imidazol-1-yl)propyl]amino)-4-oxobutanoic acid Ethoxy 3-(1H-imidazol-1-yl)propyl Unknown (structural analog)
ND-12 (Diarylhydantoin derivative) Trifluoromethyl and cyanocyclobutyl Spirocyclic thioxo-diazaspiro Kinase inhibition (e.g., CDK, JAK)

Key Findings

The ethoxy variant (CAS 1024703-27-2) demonstrates that electron-donating substituents on the phenyl ring may alter electronic properties without significantly affecting the imidazole-propyl side chain’s role in PI3K binding.

Amino Side Chain Flexibility: The 3-(1H-imidazol-1-yl)propyl side chain is conserved across analogs , suggesting its critical role in chelating ATP-binding pockets of kinases (e.g., PI3K).

Functional Divergence: The diarylhydantoin derivative ND-12 replaces the oxobutanoic acid with a spirocyclic core, shifting activity toward kinases like CDK/JAK rather than PI3K. This highlights the central oxobutanoic acid’s importance in maintaining PI3K specificity.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.